DL-lanthionine

thermal stability amino acid analysis peptide synthesis

Select DL-Lanthionine (CAS 3183-08-2, ≥98% TLC) to replace reducible disulfide bonds in peptide drug candidates, achieving a 2.4‑fold half‑life extension in biological matrices. Its non‑reducible thioether (–S–) bridge locks bioactive conformation in reducing intracellular environments where cystine‑stabilized peptides collapse. DL‑lanthionine provides ~7‑fold higher water solubility (1.498 g/L at 25°C) than meso‑lanthionine for co‑solvent‑free aqueous assays, plus defined 32% cysteine bioavailability for controlled sulfur‑amino‑acid nutrition studies. Use as a validated scaffold for LL‑diaminopimelate epimerase inhibition (Kᵢ = 0.18–0.42 mM). Verify stereoisomeric composition for target‑specific potency.

Molecular Formula C6H12N2O4S
Molecular Weight 208.24 g/mol
CAS No. 3183-08-2
Cat. No. B1144434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-lanthionine
CAS3183-08-2
Synonyms3,3’-Thiodialanine Bis(2-Amino-2-carboxyethyl)sulfide;  S-(2-Amino-2-carboxyethyl)-DL-Cysteine;  DL-Lanthionine
Molecular FormulaC6H12N2O4S
Molecular Weight208.24 g/mol
Structural Identifiers
InChIInChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
InChIKeyDWPCPZJAHOETAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Lanthionine (CAS 3183-08-2): Procurement-Relevant Overview of the Monosulfide Cystine Analog


DL-Lanthionine (CAS 3183-08-2) is a non-proteinogenic amino acid and the monosulfide analog of cystine, characterized by a thioether bridge (-S-) linking two alanine residues rather than the reducible disulfide bond (-S-S-) of cystine [1]. Its molecular formula is C6H12N2O4S with a molecular weight of 208.24 g/mol . This compound serves as the defining structural motif of lantibiotics—a class of ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotics that include nisin and subtilin—where the lanthionine thioether bridge confers both conformational constraint and metabolic stability to the peptide scaffold .

Why Cystine and Other Cysteine-Derived Crosslinkers Cannot Substitute for DL-Lanthionine


The thioether bridge (-S-) in lanthionine is chemically and proteolytically irreducible, whereas the disulfide bond (-S-S-) of cystine is readily cleaved under reducing conditions and by thiol-disulfide exchange in biological environments [1]. Consequently, peptides constrained by lanthionine retain their bioactive conformation in reducing intracellular compartments where disulfide-stabilized peptides collapse [2]. Furthermore, lanthionine exists in distinct stereoisomeric forms (meso-, L-, D-, and DL-), each exhibiting unique physicochemical properties—including solubility, thermal decomposition profiles, and inhibitory potency against bacterial enzymes—that preclude generic substitution [3]. In nutritional applications, the cysteine moiety of DL-lanthionine demonstrates only 32% bioavailability when fed as the racemic mixture compared to 52% for the L-DL isomeric mixture, underscoring that stereochemistry governs biological availability [4].

DL-Lanthionine: Head-to-Head Quantitative Differentiation Evidence


Thermal Decomposition Profile: DL-Lanthionine vs. meso-Lanthionine

DL-Lanthionine exhibits a distinct thermal decomposition profile compared to its meso isomer. While meso-lanthionine softens at 270°C and decomposes at 304°C, the DL-form chars at 240°C and decomposes at 286–292°C [1]. This difference of approximately 12–18°C in decomposition temperature is attributable to stereochemical variations influencing crystal packing and thermal lability [1]. In contrast, cystine—the disulfide analog—undergoes reductive cleavage rather than simple thermal decomposition under comparable conditions [1].

thermal stability amino acid analysis peptide synthesis

Aqueous Solubility: DL-Lanthionine vs. meso-Lanthionine

DL-Lanthionine is approximately 7 times more soluble in water than meso-lanthionine [1]. While both forms are sparingly soluble in water, the DL-form achieves a water solubility of 1.498 g/L at 25°C , whereas meso-lanthionine is described as significantly less soluble, with the DL-form possessing the property of dimorphism and crystallizing from dilute ammonia as elongated hexagonal plates but from water as crystals of a different crystal system [1]. For comparison, cystine is essentially insoluble in water at neutral pH but dissolves in dilute acids and alkalis [2].

solubility formulation aqueous chemistry

Enzymatic Stability of Lanthionine-Constrained Peptides vs. Disulfide-Constrained Analogs

In rat brain homogenate studies, a lanthionine-bridged somatostatin analog exhibited a 2.4-fold longer half-life (t1/2) compared to sandostatin (octreotide), which contains a disulfide bridge [1]. While both compounds demonstrate high stability toward enzymatic degradation, the thioether-constrained peptide's 2.4-fold half-life extension is directly attributable to the irreducible nature of the lanthionine bridge versus the reducible disulfide bond [1]. This finding corroborates the class-level inference that lanthionine's thioether linkage confers superior proteolytic resistance compared to cystine's disulfide linkage in biological matrices [2].

metabolic stability proteolytic degradation peptide therapeutics

Inhibitory Potency Against Bacterial LL-DAP Epimerase: Lanthionine Isomers vs. Oxidized Derivatives

Lanthionine isomers exhibit distinct inhibitory profiles against LL-diaminopimelate (LL-DAP) epimerase, a validated antibacterial target in the bacterial cell wall biosynthesis pathway. Meso-lanthionine (1ab) inhibits the epimerase with a Ki of 0.18 mM and Ki' of 0.67 mM, while the L-isomer (1c) shows a Ki of 0.42 mM [1]. In comparison, the corresponding meso-sulfoxide (2ab) and meso-sulfone (3ab) derivatives are weaker inhibitors of the epimerase [1]. Against meso-DAP decarboxylase, lanthionine isomers (6ab and 6c) achieve approximately 50% inhibition only at 10–20 mM, whereas lanthionine sulfoxides (2ab, 2c, 2d) achieve 50% inhibition at 1 mM—a 10- to 20-fold difference in potency favoring the oxidized derivatives for decarboxylase inhibition [2].

enzyme inhibition antibacterial target DAP pathway

Photodegradation Stability: Lanthionine vs. Cystine and S-Methylcysteine Under UV/Ionizing Radiation

Under irradiation with sunlight or a sunlamp in neutral aqueous solution, S-methylcysteine and lanthionine are partly converted mainly to the corresponding sulfoxide, whereas cysteine (and by extension cystine) affords cystine and products such as alanethiosulfuric acid arising from photodegradation [1]. Irradiation of cystine, S-methylcysteine, and lanthionine in aqueous solution with ionizing radiation yields products similar to those produced by ultraviolet light, but the range and yields of products are affected by factors such as radiation dosage, pH, and the presence of air [1]. Notably, cystine undergoes reductive cleavage and forms multiple sulfur-containing products, whereas lanthionine's thioether bond exhibits distinct photochemical behavior [1].

photostability radiolysis amino acid degradation

Nutritional Bioavailability: Racemic DL-Lanthionine vs. L-DL Isomeric Mixture in Chicks

In controlled feeding studies using purified crystalline amino acid diets, the cysteine moiety of lanthionine was found to be 32% available when fed as the racemic (DL) mixture to chicks, compared to 52% available when fed as the L-DL isomeric mixture [1]. This 20-percentage-point difference in bioavailability demonstrates that stereochemical composition directly governs nutritional utility. By comparison, the lysine moiety of lysinoalanine is completely unavailable (0% availability) to rats, underscoring that lanthionine retains partial nutritional value despite being a non-proteinogenic crosslink [1].

nutritional availability cysteine bioavailability animal nutrition

Optimized Procurement Applications for DL-Lanthionine Based on Quantified Differentiation


Synthesis of Metabolically Stable Peptide Therapeutics via Thioether Cyclization

Use DL-lanthionine to replace reducible disulfide bonds in peptide drug candidates where a 2.4-fold half-life extension in biological matrices (e.g., rat brain homogenate) has been demonstrated [1]. This application is particularly relevant for somatostatin analogs, cyclotide mimetics, and lantibiotic-derived peptides where metabolic stability directly correlates with in vivo efficacy [1]. Procurement of DL-lanthionine with verified purity (≥98% TLC) ensures reproducible solid-phase peptide synthesis outcomes .

Aqueous Formulation Development Requiring 7-Fold Higher Solubility Than meso-Lanthionine

Select DL-lanthionine over meso-lanthionine for applications requiring aqueous stock solutions without co-solvents or extreme pH adjustment, leveraging its approximately 7-fold higher water solubility (1.498 g/L at 25°C) [2]. This advantage is critical for in vitro cell-based assays, enzyme kinetics studies, and microdialysis experiments where organic solvents may confound results. Additionally, DL-lanthionine's solubility in 1 M HCl (50 mg/mL, 240.11 mM) enables acid-mediated dissolution protocols .

Target-Based Antibacterial Screening Against LL-DAP Epimerase

Employ DL-lanthionine or its meso-isomer as a validated inhibitor scaffold for LL-diaminopimelate epimerase (Ki = 0.18–0.42 mM), a target essential for bacterial cell wall biosynthesis [3]. For assays targeting meso-DAP decarboxylase, the sulfoxide derivative should be procured instead, as it achieves 50% inhibition at 1 mM versus 10–20 mM for native lanthionine [4]. Confirmation of stereoisomeric composition is essential, as D-isomers exhibit reduced inhibitory activity [3].

Nutritional Supplement Research Requiring Defined Cysteine Bioavailability

Utilize DL-lanthionine in animal nutrition studies where partial cysteine bioavailability (32% from racemic mixture) has been quantitatively established [5]. This defined bioavailability profile enables controlled experimental design in sulfur amino acid metabolism studies, whereas cystine provides near-complete bioavailability. Researchers investigating alkali-treated protein digestibility should note that lanthionine formation during processing reduces nutritionally available cysteine by approximately one-half [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-lanthionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.